molecular formula C25H30BrN7O3 B12813572 4-[4-[(2-bromoacetyl)amino]phenyl]-N-[4-[3-(2,4,6-triaminopyrimidin-5-yl)propoxy]phenyl]butanamide CAS No. 13094-55-8

4-[4-[(2-bromoacetyl)amino]phenyl]-N-[4-[3-(2,4,6-triaminopyrimidin-5-yl)propoxy]phenyl]butanamide

Katalognummer: B12813572
CAS-Nummer: 13094-55-8
Molekulargewicht: 556.5 g/mol
InChI-Schlüssel: ASIHWQNYHKFRBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NSC 211913 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in medicinal chemistry, particularly in the development of therapeutic agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of NSC 211913 typically involves multi-step organic reactions. One common method includes the use of specific reagents under controlled conditions to achieve the desired chemical structure. For instance, the synthesis might start with a base compound, followed by a series of reactions such as alkylation, acylation, or cyclization, depending on the desired functional groups and molecular framework.

Industrial Production Methods: In an industrial setting, the production of NSC 211913 would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions: NSC 211913 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

NSC 211913 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biochemical pathways and interactions.

    Medicine: It is investigated for its potential therapeutic effects, particularly in cancer research.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which NSC 211913 exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism can vary depending on the application, but it often involves binding to active sites or altering the conformation of target molecules.

Vergleich Mit ähnlichen Verbindungen

NSC 211913 can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as NSC 125973 and NSC 125974 share structural similarities but differ in their specific functional groups and biological activities.

    Uniqueness: NSC 211913 may exhibit unique binding affinities, stability, or reactivity that make it particularly suitable for certain applications over its analogs.

Eigenschaften

CAS-Nummer

13094-55-8

Molekularformel

C25H30BrN7O3

Molekulargewicht

556.5 g/mol

IUPAC-Name

4-[4-[(2-bromoacetyl)amino]phenyl]-N-[4-[3-(2,4,6-triaminopyrimidin-5-yl)propoxy]phenyl]butanamide

InChI

InChI=1S/C25H30BrN7O3/c26-15-22(35)31-17-8-6-16(7-9-17)3-1-5-21(34)30-18-10-12-19(13-11-18)36-14-2-4-20-23(27)32-25(29)33-24(20)28/h6-13H,1-5,14-15H2,(H,30,34)(H,31,35)(H6,27,28,29,32,33)

InChI-Schlüssel

ASIHWQNYHKFRBP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CCCC(=O)NC2=CC=C(C=C2)OCCCC3=C(N=C(N=C3N)N)N)NC(=O)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.